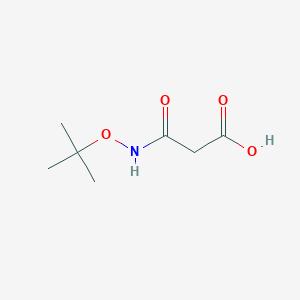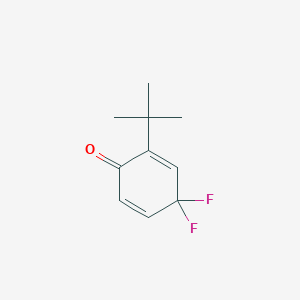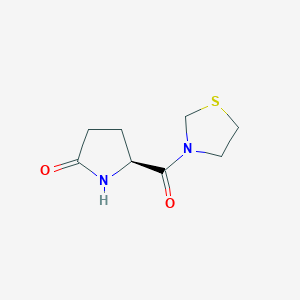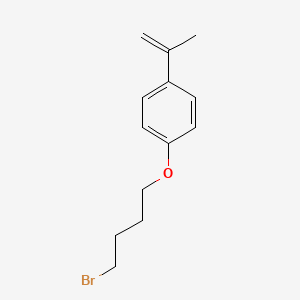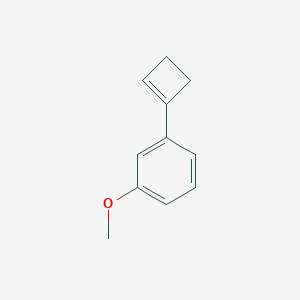
1-(Cyclobut-1-en-1-yl)-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclobut-1-en-1-yl)-3-methoxybenzene is an organic compound characterized by a cyclobutene ring attached to a methoxybenzene moiety
Preparation Methods
The synthesis of 1-(Cyclobut-1-en-1-yl)-3-methoxybenzene typically involves a series of organic reactions. One common method includes the cyclobutenylation of a methoxybenzene derivative. This process can be achieved through a cyclobutenylation/deprotection cascade, often under mild conditions and without the need for transition metals . The reaction conditions may involve the use of n-butyllithium and diethyl ether at low temperatures .
Chemical Reactions Analysis
1-(Cyclobut-1-en-1-yl)-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the methoxybenzene ring, using reagents like halogens or nitrating agents.
Cycloaddition: The cyclobutene ring can participate in cycloaddition reactions, forming more complex ring structures.
Scientific Research Applications
1-(Cyclobut-1-en-1-yl)-3-methoxybenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-(Cyclobut-1-en-1-yl)-3-methoxybenzene exerts its effects involves interactions with various molecular targets. The cyclobutene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The methoxybenzene moiety can participate in electrophilic aromatic substitution reactions, further modifying its activity .
Comparison with Similar Compounds
1-(Cyclobut-1-en-1-yl)-3-methoxybenzene can be compared with other similar compounds, such as:
2-(Cyclobut-1-en-1-yl)-1H-indoles: These compounds also feature a cyclobutene ring but are attached to an indole moiety.
Bicyclo[2.2.1]heptane derivatives: These compounds contain a bicyclic structure and exhibit different chemical reactivity and applications.
Properties
CAS No. |
291778-10-4 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-(cyclobuten-1-yl)-3-methoxybenzene |
InChI |
InChI=1S/C11H12O/c1-12-11-7-3-6-10(8-11)9-4-2-5-9/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
AKVJYKJEJIMWCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride](/img/structure/B12577233.png)
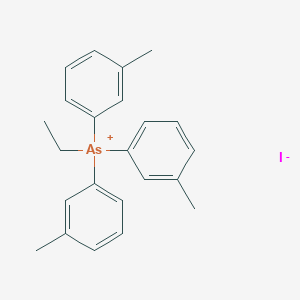
![8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B12577248.png)
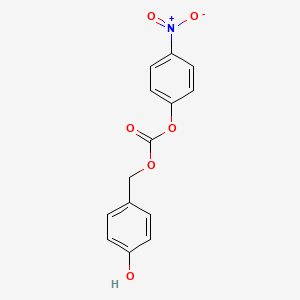
![2H-Oxireno[E]pyrrolo[1,2-A]azepine](/img/structure/B12577259.png)
![3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12577260.png)
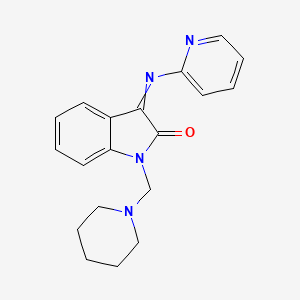
![L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]-](/img/structure/B12577281.png)
![Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B12577283.png)
